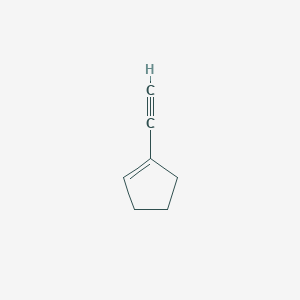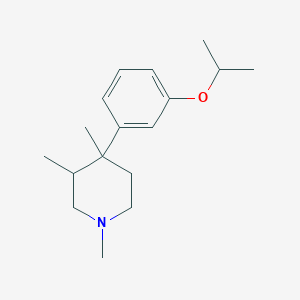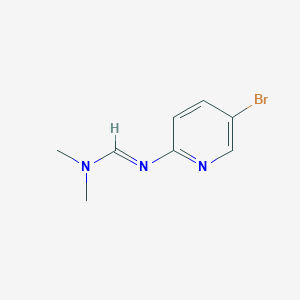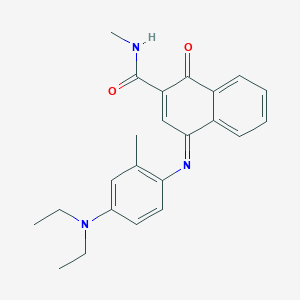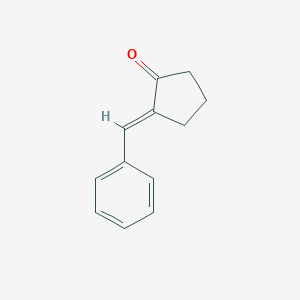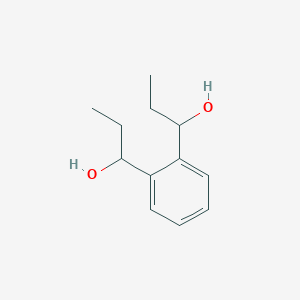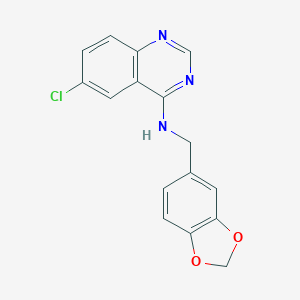
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate, also known as CPP or EtCPP, is a chemical compound that has been used in scientific research for many years. CPP is a piperidine derivative that is structurally similar to phencyclidine (PCP) and has similar pharmacological properties. CPP has been used to study the mechanisms of action of PCP and other dissociative anesthetics.
作用机制
The mechanism of action of Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate is similar to that of PCP. This compound acts as a non-competitive antagonist of NMDA receptors in the brain. This means that it binds to the receptor in a way that prevents the receptor from functioning properly. NMDA receptors are important for learning and memory and are involved in the development of addiction and other neurological disorders. By blocking NMDA receptors, this compound can help researchers better understand the role of these receptors in the brain.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. In addition to blocking NMDA receptors, this compound has been shown to increase the release of dopamine and serotonin in the brain. This can lead to changes in mood and behavior. This compound has also been shown to have analgesic properties, meaning that it can reduce pain.
实验室实验的优点和局限性
One advantage of using Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate in lab experiments is that it is a relatively inexpensive and easy-to-use compound. This compound is also readily available from chemical suppliers. However, there are also some limitations to using this compound. For example, this compound has a relatively short half-life in the body, meaning that its effects may not be long-lasting. Additionally, this compound can be toxic at high doses, which can make it difficult to use in certain types of experiments.
未来方向
There are a number of future directions for research involving Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate. One area of interest is the use of this compound in the treatment of addiction and other neurological disorders. Additionally, researchers may continue to investigate the mechanisms of action of this compound and other NMDA receptor antagonists. Finally, there may be opportunities to develop new compounds based on this compound that have improved pharmacological properties.
合成方法
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 1-(3-chloropropyl)piperidine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction yields this compound as a white crystalline solid. Other methods involve the reaction of piperidine with chloropropyl or chloroethyl chloroformate in the presence of a base.
科学研究应用
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of the mechanisms of action of dissociative anesthetics such as PCP. This compound has been shown to have similar pharmacological properties to PCP, including the ability to block NMDA receptors in the brain. This makes this compound a valuable tool for studying the effects of NMDA receptor antagonists on the brain.
属性
IUPAC Name |
ethyl 1-(3-chloropropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLUYPBWVXYNRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)

